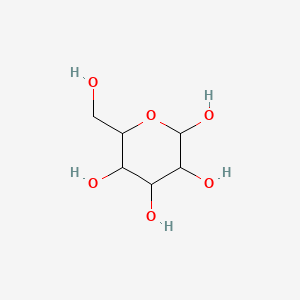

D-Allose-13C

Description

Properties

IUPAC Name |

2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860057 | |

| Record name | Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45009-62-9, 50-99-7, 2595-98-4, 25191-16-6, 3458-28-4, 1990-29-0, 93780-23-5, 2595-97-3, 15572-79-9, 4205-23-6, 110187-42-3 | |

| Record name | Hexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045009629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Talose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dextrose (polymer) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-mannose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Altrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-allose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-altrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-gulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of D-Allose-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-Allose-¹³C, an isotopically labeled rare sugar with significant potential in biomedical research and drug development. D-Allose has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] The incorporation of a ¹³C isotope provides a valuable tool for tracing its metabolic fate and mechanism of action in various biological systems.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of D-Allose. The data for D-Allose-¹³C is largely based on its unlabeled counterpart, as single isotopic substitution has a negligible effect on these macroscopic properties.

Table 1: General Properties of D-Allose-¹³C

| Property | Value | Source |

| IUPAC Name | (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal | [2] |

| Chemical Formula | ¹³CC₅H₁₂O₆ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water; practically insoluble in alcohol. | [4] |

Table 2: Thermodynamic and Optical Properties of D-Allose

| Property | Value | Source |

| Melting Point | 148-150 °C | [3] |

| Specific Rotation | [α]D²⁰ = +14.41° (final value, c=5 in H₂O) | [3][4][5] |

| pKa | ~12.45 | [3] |

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) is a critical analytical technique for confirming the identity and purity of D-Allose-¹³C. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 3: ¹³C-NMR Chemical Shifts for D-[1-¹³C]allose in D₂O

| Tautomer | C1 | C2 | C3 | C4 | C5 | C6 |

| α-pyranose | 94.3 | 68.6 | 73.2 | 67.6 | 68.3 | 62.3 |

| β-pyranose | 94.9 | 72.8 | 72.7 | 68.3 | 75.1 | 62.8 |

| α-furanose | 97.5 | - | - | - | - | - |

| β-furanose | 102.3 | - | - | - | - | - |

| Note: Chemical shifts are reported in ppm. Data obtained from Omicron Biochemicals, Inc. |

Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties of D-Allose-¹³C.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid D-Allose-¹³C transitions to a liquid state.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[7]

-

Capillary tubes (sealed at one end)[7]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the D-Allose-¹³C sample is completely dry and in a fine powder form.[6] If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

-

-

Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.[7]

Specific Rotation Measurement (Polarimetry)

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of D-Allose-¹³C, which is a characteristic property of chiral molecules.[9]

Apparatus:

-

Polarimeter[10]

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source[10]

-

Polarimeter sample tube (typically 1 dm in length)[11]

-

Volumetric flask and analytical balance

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by measuring the rotation of a blank solvent (e.g., deionized water), which should be zero.[10]

-

Sample Preparation:

-

Accurately weigh a precise amount of D-Allose-¹³C.

-

Dissolve the sample in a known volume of solvent (e.g., deionized water) in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).[12]

-

-

Filling the Sample Tube:

-

Rinse the polarimeter tube with a small amount of the prepared solution.

-

Carefully fill the tube with the solution, ensuring there are no air bubbles in the light path.[13]

-

-

Measurement:

-

Place the filled sample tube in the polarimeter.

-

Measure the observed angle of rotation (α).[11]

-

-

Calculation of Specific Rotation ([α]):

-

Use the following formula:[12] [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the sample tube in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

¹³C-NMR Spectroscopy

Objective: To obtain a ¹³C-NMR spectrum to confirm the isotopic labeling and structural integrity of D-Allose-¹³C.

Apparatus:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of D-Allose-¹³C in a deuterated solvent (e.g., D₂O). The concentration will depend on the instrument's sensitivity.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Set up the ¹³C acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C-labeled compounds, a single scan may be sufficient for the labeled carbon.

-

Acquire the ¹³C spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using a known reference signal.

-

-

Analysis:

-

Identify the resonance corresponding to the ¹³C-labeled carbon. Its chemical shift and any observed C-C couplings can provide valuable structural information.[14]

-

Biological Activity and Signaling Pathway

D-Allose has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the Galectin-3 (Gal-3) mediated activation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] Gal-3, a β-galactoside-binding lectin, can act as an endogenous ligand for TLR4, triggering a pro-inflammatory cascade.[15][16] D-Allose appears to interfere with this interaction, preventing the downstream activation of PI3K/AKT signaling, which ultimately leads to a reduction in neuroinflammation and apoptosis.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Allose-13C | C6H12O6 | CID 101129027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-(+)-ALLOSE | 2595-97-3 [amp.chemicalbook.com]

- 4. D-Allose [drugfuture.com]

- 5. chemsynlab.com [chemsynlab.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. cdn.pasco.com [cdn.pasco.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pharmastate.academy [pharmastate.academy]

- 14. cigs.unimo.it [cigs.unimo.it]

- 15. Galectin-3 activates TLR4/NF-κB signaling to promote lung adenocarcinoma cell proliferation through activating lncRNA-NEAT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Galectin-3 regulates microglial activation and promotes inflammation through TLR4/MyD88/NF-kB in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Structural Elucidation and Conformation of D-Allose-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose, is a C3 epimer of D-glucose. Its unique stereochemistry confers distinct physical, chemical, and biological properties, making it a molecule of significant interest in glycobiology and drug development. The incorporation of a stable ¹³C isotope provides a powerful tool for detailed structural and conformational analysis using modern spectroscopic techniques. This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation and conformational analysis of D-Allose-¹³C, with a focus on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Structural Elucidation Methodologies

The determination of the primary structure and isomeric forms of D-Allose-¹³C in solution and the solid state relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure and conformation of D-Allose-¹³C in solution. The presence of the ¹³C label enhances the sensitivity and allows for the application of specialized NMR experiments. In aqueous solution, D-Allose exists as an equilibrium mixture of α and β anomers in both pyranose (six-membered ring) and furanose (five-membered ring) forms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of D-Allose-¹³C is dissolved in deuterium oxide (D₂O) to a concentration of approximately 10-50 mg/mL. D₂O serves as the solvent and provides the field frequency lock for the NMR spectrometer.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Data Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired with proton decoupling. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) and a gated decoupling sequence are employed to suppress the Nuclear Overhauser Effect (NOE).

-

Data Analysis: The chemical shifts (δ) of the ¹³C signals are referenced to an internal or external standard (e.g., DSS or TSP). The distinct chemical shifts of the anomeric carbon (C1) and other ring carbons are used to identify and quantify the different anomers present in the solution. For instance, the C4 chemical shift can distinguish between pyranose (~67 ppm) and furanose (~85 ppm) forms[1][2].

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of D-Allose-¹³C. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of D-Allose-¹³C is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with the addition of a small amount of an ionization aid such as formic acid or ammonium acetate.

-

Instrumentation: An ESI mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to achieve high mass accuracy.

-

Data Acquisition: The sample is introduced into the ESI source, where it is nebulized and ionized. Mass spectra are acquired in either positive or negative ion mode.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of D-Allose-¹³C (e.g., [M+Na]⁺ or [M-H]⁻). The mass-to-charge ratio (m/z) of this peak will confirm the molecular weight and the incorporation of the ¹³C label.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional structure of D-Allose in the solid state, including its absolute configuration and the precise arrangement of atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of D-Allose are grown from a supersaturated solution, for example, by slow evaporation of the solvent.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

-

Data Collection: A suitable crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters. X-ray crystallographic studies have confirmed that in the solid state, D-Allose typically exists as the β-pyranose anomer in a ⁴C₁ chair conformation.

Conformational Analysis

The biological activity of D-Allose is intimately linked to its three-dimensional shape or conformation. In solution, the pyranose ring of D-Allose is not planar but adopts a flexible chair-like conformation. The furanose ring is also non-planar, adopting envelope or twist conformations.

NMR Spectroscopy for Conformational Analysis

Vicinal coupling constants (³J) between protons (¹H-¹H) and between carbon and protons (¹³C-¹H) are powerful probes of the dihedral angles that define the conformation of the sugar ring. The relationship between the coupling constant and the dihedral angle is described by the Karplus equation.

Experimental Protocol: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

-

Sample Preparation: As described for ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer is essential for resolving the complex proton spectra of carbohydrates.

-

Data Acquisition:

-

¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, allowing for the tracing of the proton spin systems within each anomer.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached ¹³C nucleus, enabling the assignment of the carbon skeleton.

-

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

-

Data Analysis: The magnitudes of the ³J(H,H) coupling constants are measured from the high-resolution ¹H NMR spectrum or from cross-peaks in 2D COSY spectra. These values are then used in Karplus-type equations to estimate the dihedral angles between adjacent protons, which in turn define the ring conformation. For example, a large ³J(H1,H2) value (typically > 7 Hz) is indicative of a trans-diaxial relationship between H1 and H2, which is characteristic of the β-anomer in a ⁴C₁ chair conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY)

NOE experiments provide information about the spatial proximity of protons. Protons that are close in space, regardless of whether they are connected through bonds, will show a cross-peak in a NOESY or ROESY spectrum.

Experimental Protocol: NOESY/ROESY

-

Data Acquisition: 2D NOESY or ROESY spectra are acquired with varying mixing times to observe the build-up of the NOE.

-

Data Analysis: The presence and intensity of NOE cross-peaks between specific protons provide constraints on the through-space distances between them. This information is crucial for determining the relative orientation of substituents on the sugar ring and for defining the overall conformation.

Quantitative Data

The following tables summarize key quantitative data for the structural and conformational analysis of D-Allose.

Table 1: Characteristic ¹³C NMR Chemical Shifts for D-Allose Anomers in D₂O

| Carbon | α-Pyranose (ppm) | β-Pyranose (ppm) | α-Furanose (ppm) | β-Furanose (ppm) |

| C1 | 94.3 | 94.9 | 97.5 | 102.3 |

| C2 | 68.6 | 72.8 | ~82 | ~82 |

| C3 | 73.2 | 72.7 | ~77 | ~77 |

| C4 | ~67 | ~67 | ~85 | ~85 |

| C5 | 68.3 | 75.1 | ~72 | ~72 |

| C6 | 62.3 | 62.8 | ~63 | ~63 |

Note: Approximate chemical shifts for furanose forms are based on general trends for aldoses. Specific assignments for D-Allose furanoses require further detailed analysis.[1][2]

Table 2: Typical ³J(H,H) Coupling Constants for Aldohexopyranoses in the ⁴C₁ Chair Conformation

| Coupling Constant | Dihedral Angle (°) | Expected Value (Hz) |

| ³J(H1ax, H2ax) | ~180 | 8 - 10 |

| ³J(H1eq, H2ax) | ~60 | 2 - 4 |

| ³J(H1ax, H2eq) | ~60 | 2 - 4 |

| ³J(H1eq, H2eq) | ~60 | 1 - 3 |

Note: "ax" denotes an axial proton and "eq" denotes an equatorial proton. These are general ranges, and the specific values for D-Allose will depend on the precise ring geometry.

Visualizations

The following diagrams illustrate the experimental workflow for structural elucidation and the conformational equilibria of D-Allose.

Caption: Experimental workflow for D-Allose-¹³C structural elucidation.

Caption: Conformational equilibria of D-Allose in aqueous solution.

Conclusion

The structural and conformational analysis of D-Allose-¹³C is a multifaceted process that relies on the synergistic application of powerful analytical techniques. NMR spectroscopy, enhanced by ¹³C isotopic labeling, provides unparalleled insights into the isomeric composition and dynamic conformational behavior of D-Allose in solution. Mass spectrometry and X-ray crystallography offer complementary data for unambiguous structural verification. A thorough understanding of the three-dimensional structure of D-Allose is fundamental for elucidating its biological functions and for the rational design of novel carbohydrate-based therapeutics.

References

D-Allose: A Comprehensive Technical Guide to its Biological Functions and Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in the biomedical field.[1] Once a scarce and costly sugar, advancements in mass production have paved the way for extensive research into its diverse physiological activities.[2] This technical guide provides an in-depth overview of the multifaceted biological functions of D-Allose, including its anti-cancer, anti-inflammatory, immunosuppressive, and cryoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this unique monosaccharide.

Anti-Cancer Activities

D-Allose has demonstrated significant inhibitory effects on the proliferation of a variety of cancer cell lines.[3][4] Its anti-tumor mechanisms are multi-faceted, primarily revolving around the induction of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP) and the subsequent downregulation of glucose transporter 1 (GLUT1), leading to cellular metabolic reprogramming and cell cycle arrest.[5][6]

Signaling Pathways in Anti-Cancer Activity

1.1.1. TXNIP/GLUT1 Pathway

D-Allose treatment leads to a significant upregulation of TXNIP at both the mRNA and protein levels in cancer cells.[7][8] TXNIP, in turn, plays a crucial role in inhibiting tumor growth by downregulating the expression of GLUT1, a key transporter responsible for glucose uptake in cancer cells that heavily rely on glycolysis for energy production (the Warburg effect).[5] The reduction in GLUT1 expression leads to decreased glucose uptake, energy depletion, and subsequent inhibition of cancer cell proliferation.[5] Furthermore, the induction of TXNIP by D-Allose has been linked to the stabilization of the cyclin-dependent kinase inhibitor p27kip1, which leads to G1 cell cycle arrest.[6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. fortunejournals.com [fortunejournals.com]

- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the D-Allose Difference: A Technical Guide to its Divergence from D-Glucose for Researchers and Drug Development Professionals

An In-depth Exploration of the Structural, Biochemical, and Cellular Distinctions Between Two Stereoisomers

In the landscape of carbohydrate research, the subtle yet profound differences between sugar isomers are a focal point for innovation, particularly in the realms of drug development and therapeutic applications. This technical guide provides a comprehensive analysis of the key distinctions between D-Allose and its well-known epimer, D-Glucose. While sharing the same chemical formula, these monosaccharides exhibit remarkably different physicochemical properties and biological activities, positioning D-Allose as a molecule of significant interest for its potential therapeutic applications, most notably in oncology. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison, quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways that define their unique characteristics.

At the Core of the Matter: Chemical and Physical Divergence

D-Allose and D-Glucose are aldohexoses and stereoisomers, meaning they share the identical molecular formula, C₆H₁₂O₆, but differ in the spatial arrangement of their atoms.[1] Specifically, D-Allose is a C-3 epimer of D-Glucose, which indicates that the hydroxyl (-OH) group at the third carbon atom is oriented differently.[1] This seemingly minor alteration in stereochemistry is the genesis of their profoundly different behaviors in biological systems.

Physicochemical Properties: A Comparative Overview

The structural variance between D-Allose and D-Glucose directly influences their physical characteristics. Both are white, crystalline solids soluble in water. However, D-Allose is distinguished as a "rare sugar" due to its limited abundance in nature. Key physicochemical properties are summarized below for direct comparison.

| Property | D-Allose | D-Glucose |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |

| Melting Point | 148-150 °C | 146 °C (α-form), 150 °C (β-form) |

| Solubility in Water | Soluble | Highly Soluble |

| Sweetness | ~80% of sucrose | ~75% of sucrose |

| Caloric Value | Ultra-low to near-zero | ~4 kcal/g |

Biological and Physiological Dichotomy: From Metabolism to Cellular Fate

The most significant distinctions between D-Allose and D-Glucose emerge in their interactions with biological systems. While D-Glucose is a primary fuel source for most living organisms, D-Allose is poorly metabolized and exhibits a range of unique and potent physiological effects.

Metabolic Fate: A Tale of Two Sugars

D-Glucose is central to energy metabolism. Upon entering a cell, it is readily phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell and committing it to various metabolic pathways, most notably glycolysis for the production of ATP.[2]

D-Allose , in stark contrast, is largely resistant to metabolic processing. While it can be phosphorylated by hexokinase, its subsequent metabolism is inefficient.[3] Consequently, a significant portion of ingested D-Allose is excreted unchanged in the urine, contributing to its low caloric value.[4]

Cellular Transport: A Competitive Landscape

The entry of hexoses into cells is primarily mediated by a family of glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).

D-Glucose is efficiently transported by multiple GLUT isoforms, with varying affinities (Km values) that reflect the metabolic needs of different tissues. For instance, GLUT1 and GLUT3 exhibit high affinity for glucose, ensuring a constant supply to the brain, while GLUT2 has a lower affinity, enabling it to act as a glucose sensor in the pancreas and liver.[5]

D-Allose also interacts with these transporters. Evidence suggests that D-Allose is absorbed in the small intestine via SGLT1.[4] Furthermore, its anti-cancer effects are linked to its ability to interfere with glucose uptake, suggesting a competitive interaction with GLUT transporters, particularly GLUT1, which is often overexpressed in cancer cells.[6] However, specific binding affinity data (Kd or Ki values) for D-Allose with various GLUT transporters are not yet well-established in the literature, representing an area for further investigation.

Table of D-Glucose Affinity for Key GLUT Transporters

| Transporter | Typical Location | Km for D-Glucose (mM) |

| GLUT1 | Ubiquitous, Brain, Erythrocytes | 1-2 |

| GLUT2 | Liver, Pancreatic β-cells, Intestine | 15-20 |

| GLUT3 | Neurons, Placenta | ~1 |

| GLUT4 | Muscle, Adipose tissue (Insulin-responsive) | ~5 |

Enzyme Kinetics: The Hexokinase Interaction

Hexokinase is the first and a key regulatory enzyme in the glycolytic pathway. While it readily phosphorylates D-Glucose, its interaction with D-Allose is less efficient. Although direct comparative kinetic studies are limited, it is understood that hexokinase can phosphorylate D-Allose to D-allose-6-phosphate.[3] This phosphorylation appears to be a critical step for some of the biological activities of D-Allose, yet the rate is significantly lower than that for D-Glucose. This difference in phosphorylation efficiency is a major contributor to the poor metabolism of D-Allose.

The Anti-Cancer Potential of D-Allose: A Mechanistic Deep Dive

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of D-Allose in various cancer cell lines. This activity stems from its ability to disrupt the altered metabolic state of cancer cells, a phenomenon known as the Warburg effect, where cancer cells exhibit a high rate of glycolysis even in the presence of oxygen.

Inhibition of Cancer Cell Proliferation

D-Allose has been shown to inhibit the growth of a wide range of cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, highlighting a degree of selectivity.

Table of Reported IC50 Values for D-Allose in Human Cancer Cell Lines

| Cell Line | Cancer Type | Reported IC50 (mM) |

| MOLT-4F | Leukemia | 1.3 |

| MIA PaCa-2 | Pancreatic Cancer | 53.25 |

| OVCAR-3 | Ovarian Cancer | ~50 (after 5 days) |

| RT112 | Bladder Cancer | Significant viability decrease at 50 mM |

| 253J | Bladder Cancer | Significant viability decrease at 50 mM |

| J82 | Bladder Cancer | Significant viability decrease at 50 mM |

Note: IC50 values can vary depending on the experimental conditions, including incubation time and assay methodology.

Key Signaling Pathways in D-Allose-Mediated Anti-Cancer Activity

Two primary signaling pathways have been identified as central to the anti-cancer effects of D-Allose: the upregulation of Thioredoxin-Interacting Protein (TXNIP) and the induction of autophagy via modulation of the mTOR pathway.

D-Allose treatment leads to a significant upregulation of TXNIP expression in cancer cells.[7] TXNIP is a known negative regulator of glucose uptake, primarily by promoting the internalization and degradation of GLUT1.[7] By increasing TXNIP levels, D-Allose effectively reduces the availability of glucose to cancer cells, leading to energy depletion and growth arrest.

D-Allose has also been observed to induce autophagy in cancer cells.[7] This process is linked to the downregulation of the mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth and proliferation that negatively regulates autophagy.[7] By inhibiting the mTOR pathway, D-Allose promotes the formation of autophagosomes, a hallmark of autophagy. While autophagy can sometimes be a survival mechanism for cancer cells, in the context of D-Allose treatment, it can also lead to a form of programmed cell death known as autophagic cell death, particularly when combined with autophagy inhibitors.[7]

Experimental Protocols for Key Analyses

To facilitate further research into the differential effects of D-Allose and D-Glucose, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Proliferation Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of D-Allose, D-Glucose (as a control), or vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Glucose Uptake Assay using 2-NBDG

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescently labeled glucose analog that can be used to measure glucose uptake in living cells.

Detailed Protocol:

-

Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader).

-

Glucose Starvation: To enhance the signal, incubate the cells in glucose-free medium for 1-2 hours prior to the assay.

-

2-NBDG Incubation: Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM. To test the effect of D-Allose, co-incubate with the desired concentration of D-Allose.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

-

Analysis: Measure the intracellular fluorescence using a fluorescence microscope, a fluorescence plate reader (excitation/emission ~485/535 nm), or by flow cytometry. A decrease in 2-NBDG uptake in the presence of D-Allose would indicate competitive inhibition of glucose transport.

Assessment of Autophagy: Immunofluorescence Staining for LC3

The conversion of LC3-I to LC3-II and its subsequent localization to autophagosome membranes is a hallmark of autophagy. This can be visualized by immunofluorescence microscopy.

Detailed Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with D-Allose or a known autophagy inducer (e.g., rapamycin) as a positive control.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nuclei), and visualize the cells using a fluorescence microscope. The formation of distinct LC3 puncta indicates the induction of autophagy.

Conclusion and Future Directions

The key differences between D-Allose and D-Glucose, originating from a single stereochemical variance, lead to vastly different biological activities. While D-Glucose is a fundamental energy source, D-Allose is a poorly metabolized rare sugar with significant therapeutic potential, particularly in oncology. Its ability to selectively target the aberrant metabolism of cancer cells through the induction of TXNIP and modulation of autophagy presents a promising avenue for the development of novel anti-cancer agents.

Future research should focus on elucidating the precise molecular interactions of D-Allose with glucose transporters to quantify its binding affinities. Furthermore, detailed comparative kinetic studies with key metabolic enzymes will provide a more complete picture of its metabolic fate. As our understanding of the unique properties of D-Allose continues to grow, so too will its potential to be translated into innovative therapeutic strategies for a range of diseases.

References

- 1. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexokinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-Allulose is a substrate of glucose transporter type 5 (GLUT5) in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-enzymatic Synthesis of D-Allose-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a chemo-enzymatic strategy for the synthesis of D-Allose-¹³C, a valuable isotopically labeled rare sugar. D-Allose and its labeled counterparts are of significant interest in biomedical research and drug development due to their unique biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties. The introduction of a carbon-13 isotope enables detailed metabolic fate studies and mechanistic investigations using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

This document outlines a robust and efficient two-stage enzymatic process, commencing with the synthesis of the ¹³C-labeled precursor, D-fructose-¹³C, followed by its conversion to D-psicose-¹³C and subsequent isomerization to the final product, D-Allose-¹³C. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are provided to facilitate the practical application of this methodology in a research and development setting.

I. Synthesis Overview

The chemo-enzymatic synthesis of D-Allose-¹³C is a multi-step process that leverages the specificity and efficiency of enzymes to achieve high yields and purity. The overall workflow can be summarized as follows:

-

Chemical Synthesis of D-Fructose-¹³C: The synthesis begins with the introduction of a carbon-13 label into the fructose backbone. This is a critical step that can be achieved through various chemical methods. For the purpose of this guide, we will focus on a well-established method for producing D-fructose-1-¹³C.

-

Enzymatic Conversion to D-Psicose-¹³C: The ¹³C-labeled D-fructose is then converted to its C-3 epimer, D-psicose-¹³C. This reaction is catalyzed by the enzyme D-psicose 3-epimerase (DPE).

-

Enzymatic Isomerization to D-Allose-¹³C: The final step involves the isomerization of D-psicose-¹³C to D-Allose-¹³C, catalyzed by the enzyme L-rhamnose isomerase (L-RhI).

This sequential enzymatic approach offers a high degree of control and selectivity, minimizing the formation of unwanted byproducts and simplifying downstream purification processes.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymatic steps in the synthesis of D-Allose-¹³C. These values are compiled from various literature sources and represent typical achievable results.

Table 1: Enzymatic Conversion of D-Fructose-¹³C to D-Psicose-¹³C

| Parameter | Value | Reference |

| Enzyme | D-Psicose 3-Epimerase (from Agrobacterium tumefaciens) | [1] |

| Substrate Concentration | 100 mM D-Fructose-¹³C | [1] |

| Enzyme Concentration | 4 U/mL | [1] |

| Temperature | 50°C | [1] |

| pH | 8.0 (EPPS buffer) | [1] |

| Reaction Time | 3 hours | [1] |

| Conversion Yield | ~64% (with borate addition) | [1] |

Table 2: Enzymatic Isomerization of D-Psicose-¹³C to D-Allose-¹³C

| Parameter | Value | Reference |

| Enzyme | L-Rhamnose Isomerase (from Bacillus subtilis) | [2] |

| Substrate Concentration | Not specified, but equilibrium is reached | [2] |

| Temperature | 60°C | [2] |

| pH | Not specified | [2] |

| Reaction Time | Equilibrium reached | [2] |

| Conversion Yield | ~37.5% | [2] |

Table 3: One-Pot Synthesis of D-Allose from D-Fructose

| Parameter | Value | Reference |

| Enzymes | D-Psicose 3-Epimerase and L-Rhamnose Isomerase (immobilized) | [3] |

| Substrate | D-Fructose | [3] |

| Reaction Time | 5 hours (to reach equilibrium) | [3] |

| Final Product Ratio (Fructose:Psicose:Allose) | 6.6 : 2.4 : 1.0 | [3] |

III. Experimental Protocols

This section provides detailed methodologies for the key experiments in the chemo-enzymatic synthesis of D-Allose-¹³C.

Protocol 1: Synthesis of D-Fructose-1-¹³C

This protocol is adapted from established methods for the synthesis of ¹³C-labeled monosaccharides.

Materials:

-

D-Arabinose

-

Potassium [¹³C]cyanide (K¹³CN)

-

Sulfuric acid

-

Sodium amalgam

-

Dowex 50W-X8 resin (H⁺ form)

-

Ethanol

-

Methanol

Procedure:

-

Cyanohydrin Formation: Dissolve D-arabinose in water and cool to 0°C. Add a solution of K¹³CN in water dropwise while maintaining the temperature at 0°C. After the addition is complete, slowly add dilute sulfuric acid to neutralize the solution.

-

Hydrolysis of the Nitrile: Heat the reaction mixture to hydrolyze the cyanohydrin to the corresponding aldonic acid.

-

Lactonization: Concentrate the solution under reduced pressure to promote the formation of the γ-lactone.

-

Reduction to Aldose: Dissolve the crude lactone in dilute sulfuric acid and cool to 0°C. Add sodium amalgam portion-wise with vigorous stirring. Maintain the pH of the solution between 2.5 and 3.0 by the periodic addition of sulfuric acid.

-

Purification: After the reaction is complete, remove the mercury and pass the solution through a column of Dowex 50W-X8 (H⁺ form) to remove sodium ions. The eluate, containing D-glucose-1-¹³C and D-mannose-1-¹³C, is concentrated.

-

Isomerization to Fructose: The mixture of labeled glucose and mannose is then subjected to isomerization to produce D-fructose-1-¹³C. This can be achieved by treatment with a base, such as pyridine, or by using an immobilized glucose isomerase.

-

Final Purification: The resulting D-fructose-1-¹³C is purified by chromatography on a cation-exchange resin in the Ca²⁺ form, eluting with water. The fractions containing fructose are pooled and lyophilized.

Protocol 2: Enzymatic Conversion of D-Fructose-¹³C to D-Psicose-¹³C

This protocol utilizes D-psicose 3-epimerase for the conversion.

Materials:

-

D-Fructose-1-¹³C

-

D-Psicose 3-Epimerase (DPE) from Agrobacterium tumefaciens (recombinant, purified)

-

EPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)) buffer (50 mM, pH 8.0)

-

Boric acid

-

Sodium hydroxide

-

Methanol

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v)

-

Visualizing agent for TLC (e.g., sulfuric acid-anisaldehyde spray)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 100 mM D-Fructose-1-¹³C in 50 mM EPPS buffer (pH 8.0). To enhance the conversion yield, add borate to the reaction mixture to achieve a molar ratio of borate to fructose of 0.6.[1] Adjust the pH to 9.0 with sodium hydroxide when borate is used.

-

Enzyme Addition: Add purified D-psicose 3-epimerase to a final concentration of 4 U/mL. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified conditions.[1]

-

Incubation: Incubate the reaction mixture at 50°C for 3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot aliquots of the reaction mixture onto a silica gel TLC plate and develop the plate using a suitable solvent system. Visualize the spots using an appropriate staining reagent.

-

Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.

-

Purification of D-Psicose-¹³C: The product, D-psicose-¹³C, can be purified from the reaction mixture using chromatographic techniques. A common method is column chromatography on a cation-exchange resin (e.g., Dowex 50W-X8) in the Ca²⁺ form, eluting with water. The fractions are analyzed for psicose content, and the pure fractions are pooled and lyophilized.

Protocol 3: Enzymatic Isomerization of D-Psicose-¹³C to D-Allose-¹³C

This protocol uses L-rhamnose isomerase for the final conversion step.

Materials:

-

D-Psicose-1-¹³C

-

L-Rhamnose Isomerase (L-RhI) from Bacillus subtilis (recombinant, purified or immobilized)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Manganese chloride (MnCl₂) (optional, as a cofactor)

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve the purified D-psicose-1-¹³C in the appropriate buffer.

-

Enzyme Addition: Add L-rhamnose isomerase to the solution. If using an immobilized enzyme, it can be added directly to the substrate solution.

-

Incubation: Incubate the reaction mixture at 60°C. The reaction is an equilibrium process, and the time required to reach equilibrium will depend on the enzyme concentration and other conditions.

-

Reaction Monitoring: The progress of the isomerization can be monitored using HPLC or TLC.

-

Product Isolation and Purification: Once equilibrium is reached, the D-Allose-¹³C needs to be separated from the remaining D-psicose-¹³C and any minor byproducts. A reported method for the separation of D-allose from D-psicose is through ethanol crystallization. The reaction mixture is concentrated, and ethanol is added to induce the crystallization of D-allose. The crystals are then collected by filtration. Further purification can be achieved by recrystallization.

IV. Visualization of the Synthesis Workflow

The following diagrams illustrate the key pathways and the overall experimental workflow for the chemo-enzymatic synthesis of D-Allose-¹³C.

References

- 1. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of D-Allose-¹³C in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, is gaining significant attention in the pharmaceutical and food industries for its potential therapeutic applications and properties as a low-calorie sweetener.[1][2] Understanding the stability of D-Allose in aqueous solutions is paramount for its development as a drug candidate, its use in parenteral formulations, and for defining appropriate storage and handling conditions. This technical guide provides a comprehensive overview of the known stability profile of D-Allose in aqueous environments, drawing upon available literature for D-Allose and related monosaccharides. It also outlines detailed experimental protocols for assessing its stability, particularly for isotopically labeled forms such as D-Allose-¹³C. The stability of the ¹³C label is generally considered robust under typical aqueous conditions and is not expected to influence the chemical stability of the parent molecule.

Physicochemical Properties of D-Allose

D-Allose is a white, crystalline solid that is soluble in water.[2] Its chemical structure and physical properties are foundational to its behavior in aqueous solutions.

Factors Influencing the Stability of D-Allose in Aqueous Solutions

The stability of monosaccharides like D-Allose in aqueous solutions is primarily influenced by pH, temperature, and the presence of other reactive species. While specific quantitative data on the degradation kinetics of D-Allose is limited in publicly available literature, general principles of sugar chemistry and data from related sugars provide valuable insights.

Effect of pH

The pH of an aqueous solution is a critical factor in determining the stability of reducing sugars. Generally, monosaccharides are most stable in slightly acidic to neutral conditions.

-

Acidic Conditions: In acidic solutions, aldoses can undergo isomerization and dehydration, though they are generally more stable than in alkaline conditions. Based on studies of D-glucose, which is structurally similar to D-Allose, maximum stability is observed around pH 4.

-

Neutral and Alkaline Conditions: In neutral and particularly in alkaline solutions, reducing sugars are more susceptible to degradation. This can involve enolization, isomerization (epimerization), and fragmentation reactions. While enzymatic production of D-Allose is often carried out at a slightly alkaline pH of around 8.0, this is a controlled biocatalytic process and does not necessarily reflect long-term stability in a simple aqueous solution.[3] Studies on rare sugar syrups have shown that at pH 7.5, D-allose demonstrates higher stability compared to other rare sugars like sorbose and tagatose during heating.[4] At a pH of 6.0, a gradual decrease in D-allose content was observed during heating.[4]

Effect of Temperature

Temperature significantly accelerates the degradation of sugars. Increased temperatures provide the activation energy for various reactions, including isomerization and the Maillard reaction in the presence of amino acids.

-

Enzymatic synthesis of D-Allose is often performed at elevated temperatures, such as 60°C, which suggests a degree of stability over the course of the reaction.[3]

-

However, for long-term storage, aqueous solutions of D-Allose should be kept at refrigerated or frozen temperatures to minimize degradation.

Potential Degradation Pathways

The degradation of D-Allose in aqueous solutions can proceed through several pathways, which are common to reducing sugars.

Epimerization and Isomerization

In solution, particularly under neutral to alkaline conditions, D-Allose can undergo epimerization at the C-2 position to form D-altrose or other stereoisomers. It can also isomerize to its corresponding ketose, D-psicose (D-allulose), through the Lobry de Bruyn-van Ekenstein transformation.

Maillard Reaction

In the presence of amino acids or proteins, D-Allose can undergo the Maillard reaction, a non-enzymatic browning reaction. This is a complex series of reactions that leads to the formation of a wide range of products, including colored and flavored compounds. The stability of D-allose in the presence of glycine has been studied, showing a decrease in concentration at pH 6.0 when heated.[4]

Caramelization

At high temperatures, especially in the absence of amino compounds, D-Allose can undergo caramelization. This process involves dehydration and polymerization of the sugar, leading to the formation of brown-colored products.

Quantitative Stability Data

Direct, quantitative kinetic data for the degradation of D-Allose in simple aqueous solutions across a wide range of pH and temperatures is not extensively reported in the reviewed literature. However, some data from food processing studies provides insights into its relative stability under specific conditions.

| Condition | D-Allose Retention (%) | Other Sugars Retention (%) | Reference |

| Pudding (cooked to 92.1°C) | 72.1 | Sorbose: 39.4, Tagatose: 65.5, Allulose: 86.0 | [4] |

| Steamed Bread | 57.1 | Sorbose: 53.2, Tagatose: 69.4, Allulose: 86.0 | [4] |

| Maillard Reaction (80°C, 7h, pH 6.0) | Decreased significantly | Sorbose, Tagatose, Allulose also decreased | [4] |

| Maillard Reaction (80°C, 7h, pH 7.5) | ~89.1 (not significantly different from initial) | Sorbose decreased significantly | [4] |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of D-Allose-¹³C and to develop stability-indicating analytical methods.[5][6][7][8][9]

Proposed Forced Degradation Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the D-Allose-¹³C substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

-

Preparation of Stock Solution: Prepare a stock solution of D-Allose-¹³C in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equal amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equal amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C). Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: Analyze all samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating Analytical Method

A suitable analytical method is crucial for separating and quantifying the parent D-Allose-¹³C from its potential degradation products.

-

Chromatographic System: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for carbohydrate analysis. Alternatively, HPLC with a refractive index (RI) detector or a charged aerosol detector (CAD) can be used.[4]

-

Column: A column suitable for carbohydrate analysis, such as a CarboPac™ series column (for HPAE-PAD) or an amino-based column.

-

Mobile Phase: For HPAE-PAD, an alkaline eluent such as sodium hydroxide is typically used. For other HPLC methods, a mixture of acetonitrile and water is common.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Logical Flow of a Forced Degradation Study

Caption: Workflow for a forced degradation study of D-Allose-¹³C.

Factors Affecting D-Allose Stability

Caption: Key factors influencing the stability of D-Allose in aqueous solutions.

Conclusion

While specific, comprehensive studies on the stability of D-Allose-¹³C in aqueous solutions are not widely available, existing data on D-Allose in food systems and the well-established principles of sugar chemistry provide a solid foundation for understanding its stability profile. D-Allose is expected to be most stable in slightly acidic to neutral aqueous solutions and at lower temperatures. It is susceptible to degradation under alkaline conditions and at elevated temperatures, potentially undergoing epimerization, isomerization, and, in the presence of other reactants, the Maillard reaction. For drug development and formulation, it is crucial to conduct thorough forced degradation studies as outlined in this guide to fully characterize the stability of D-Allose-¹³C, identify potential degradants, and establish appropriate storage conditions and shelf-life. The use of a validated stability-indicating analytical method is fundamental to the success of these studies.

References

- 1. Recent research on the physiological functions, applications, and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. ijisrt.com [ijisrt.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. asianjpr.com [asianjpr.com]

- 9. sgs.com [sgs.com]

Unraveling Metabolic Fates: A Technical Guide to D-Allose-13C in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose and a C-3 epimer of D-glucose, has garnered significant attention for its diverse physiological functions, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3] Its potential as a therapeutic agent and a functional food ingredient is an active area of research.[4][5][6][7] To fully elucidate the mechanisms underlying these effects and to explore its therapeutic potential, it is crucial to understand its metabolic fate within biological systems. The use of stable isotope-labeled compounds, particularly Carbon-13 (¹³C), offers a powerful and precise method for tracing the metabolic pathways of molecules in vivo and in vitro.[8][9][10][11] This technical guide explores the potential applications of D-Allose-¹³C in metabolic research, providing a framework for designing and conducting tracer studies to unravel its intricate metabolic network.

Potential Applications of D-Allose-¹³C Tracer Studies

Stable isotope tracing with D-Allose-¹³C can provide invaluable insights into its absorption, distribution, metabolism, and excretion (ADME). By tracking the journey of the ¹³C label, researchers can:

-

Quantify cellular uptake and bioavailability: Determine the rate and efficiency of D-Allose uptake by different cell types and tissues.

-

Elucidate metabolic pathways: Identify the enzymatic reactions D-Allose undergoes and the resulting metabolites. This includes its potential entry into glycolysis, the pentose phosphate pathway, or other metabolic routes.[12][13]

-

Investigate interactions with glucose metabolism: As an epimer of glucose, D-Allose may compete with glucose for transporters and enzymes, thereby influencing glucose metabolism.[14] D-Allose-¹³C can be used to quantify this interaction.

-

Assess impact on downstream metabolic networks: Trace the incorporation of ¹³C into other key metabolites, such as amino acids, lipids, and nucleotides, to understand the broader metabolic impact of D-Allose.

-

Drug development: In the context of drug development, D-Allose-¹³C can be used to understand the mechanism of action of D-Allose-based drugs and to identify potential off-target effects.

Quantitative Data Presentation

While specific quantitative data for D-Allose-¹³C is not yet widely published, the following table provides an illustrative example of the types of data that can be generated from a tracer study. The hypothetical data is based on known properties of rare sugars and general metabolic flux analysis principles.

| Parameter | Cell Line A (e.g., Cancer Cell Line) | Cell Line B (e.g., Normal Fibroblast) | Tissue C (e.g., Liver) | Tissue D (e.g., Skeletal Muscle) |

| D-Allose-¹³C Uptake Rate (nmol/mg protein/hr) | 15.2 ± 1.8 | 5.8 ± 0.7 | 25.4 ± 3.1 | 12.1 ± 1.5 |

| % ¹³C incorporated into Glycolytic Intermediates | 8.5 ± 1.1 | 3.2 ± 0.4 | 12.7 ± 1.9 | 6.3 ± 0.8 |

| % ¹³C incorporated into Pentose Phosphate Pathway | 2.1 ± 0.3 | 0.8 ± 0.1 | 3.5 ± 0.5 | 1.2 ± 0.2 |

| % ¹³C incorporated into TCA Cycle Intermediates | 1.5 ± 0.2 | 0.5 ± 0.1 | 2.8 ± 0.4 | 0.9 ± 0.1 |

| % ¹³C secreted as ¹³CO₂ | 4.2 ± 0.6 | 1.1 ± 0.2 | 7.9 ± 1.0 | 2.5 ± 0.3 |

Table 1: Illustrative Quantitative Data from a D-Allose-¹³C Tracer Study. This table presents hypothetical data on the metabolic fate of D-Allose-¹³C in different biological systems. The values represent the mean ± standard deviation.

Experimental Protocols

The following section outlines a detailed methodology for a typical D-Allose-¹³C tracer experiment in cell culture, which can be adapted for in vivo studies.

Cell Culture and D-Allose-¹³C Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed growth medium containing a defined concentration of D-Allose-¹³C (e.g., uniformly labeled, [U-¹³C₆]-D-Allose). The concentration and labeling duration should be optimized based on the experimental goals and cell type. A common starting point is to replace the glucose in the medium with D-Allose-¹³C.

-

Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching/extraction solution, such as 80% methanol, and place the plate on dry ice.

-

Cell Lysis and Collection: Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification or other analyses.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

Analytical Methods: Mass Spectrometry

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography).

-

LC-MS/MS or GC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[11][15]

-

LC-MS/MS: Ideal for the analysis of a wide range of polar metabolites. Different chromatography modes (e.g., HILIC, reversed-phase) can be employed to separate different classes of metabolites.

-

GC-MS: Often requires derivatization of the metabolites but provides excellent separation and fragmentation for certain classes of compounds, including sugars.

-

-

Data Acquisition: Acquire data in a way that allows for the detection and quantification of different isotopologues of the metabolites of interest (i.e., molecules with different numbers of ¹³C atoms).

Data Analysis

-

Peak Integration and Isotopologue Distribution: Integrate the chromatographic peaks corresponding to the metabolites of interest and determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correction for Natural Abundance: Correct the raw isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis (MFA): For more advanced analysis, use the corrected isotopologue distributions in metabolic flux analysis software to calculate the relative or absolute fluxes through different metabolic pathways.[16]

Visualizing Metabolic Pathways and Workflows

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent research on the physiological functions, applications, and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fortunejournals.com [fortunejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

The use of 13C-labeled compounds is integral to advancing research in metabolism, drug development, and various life sciences. As stable, non-radioactive isotopes, 13C-labeled molecules offer a safe and powerful tool for tracing biochemical pathways and elucidating molecular structures. However, the chemical properties of the molecules into which these isotopes are incorporated necessitate a robust understanding of safe handling and disposal practices. This in-depth technical guide provides core safety and handling guidelines, quantitative exposure data, detailed experimental protocols, and visual workflows to ensure the safe and effective use of 13C-labeled compounds in the laboratory.

The Safety Profile of 13C-Labeled Compounds